3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted aromatic ketones. The official International Union of Pure and Applied Chemistry name is 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one, which precisely describes the molecular architecture and substitution pattern. This nomenclature system provides unambiguous identification by indicating the positions of functional groups and substituents relative to the parent propanone structure.

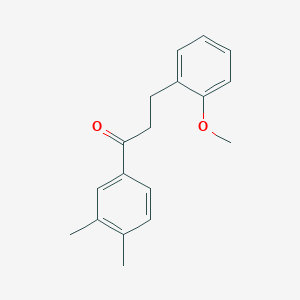

The structural representation of 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone reveals a propiophenone backbone with two distinct aromatic systems. The primary aromatic ring contains methyl substituents at the 3' and 4' positions, while the secondary aromatic ring features a methoxy group at the 2-position. This substitution pattern creates a unique three-dimensional molecular architecture that determines the compound's physical and chemical properties.

The International Chemical Identifier representation provides additional structural clarity through its standardized format: InChI=1/C18H20O2/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3. This identifier encodes the complete molecular connectivity and stereochemical information in a machine-readable format that facilitates database searches and computational analysis.

| Structural Parameter | Description |

|---|---|

| Core Structure | Propiophenone backbone |

| Primary Ring Substituents | 3,4-dimethyl substitution pattern |

| Secondary Ring Substituents | 2-methoxy substitution |

| Functional Groups | Ketone, aromatic ethers |

| Connectivity | Three-carbon linker between aromatic systems |

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 898770-06-4, which serves as the primary numerical identifier for this compound in chemical databases and regulatory systems. This registry number provides unique identification that remains constant across different nomenclature systems and regional variations in chemical naming conventions.

Alternative systematic names for this compound include 1-Propanone, 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-, which represents the Chemical Abstracts Service index name format. This naming convention follows the inverted structure typical of Chemical Abstracts Service nomenclature, where the functional group is listed first followed by the complete structural description.

The compound maintains consistent identification across multiple chemical databases through standardized identifier systems. The International Chemical Identifier Key provides a condensed hash representation that enables rapid database searching and cross-referencing between different chemical information systems.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 898770-06-4 |

| International Chemical Identifier Key | XBFANDPURPIAGD-UHFFFAOYSA-N |

| Alternative Chemical Abstracts Service Name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)- |

| Common Name | This compound |

Molecular Formula and Weight Calculations

The molecular formula for this compound is C18H20O2, indicating the presence of eighteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms. This empirical formula provides the fundamental composition information necessary for stoichiometric calculations and molecular property predictions.

The molecular weight calculation based on standard atomic masses yields a value of 268.35 grams per mole. This molecular weight determination considers the contribution of each element according to its abundance in the molecular formula: carbon (18 × 12.011), hydrogen (20 × 1.008), and oxygen (2 × 15.999).

Detailed molecular weight analysis demonstrates the significant contribution of the aromatic carbon framework to the overall molecular mass. The carbon content represents approximately 80.6% of the total molecular weight, while hydrogen contributes 7.5% and oxygen accounts for 11.9% of the molecular mass distribution.

| Molecular Parameter | Value | Percentage Contribution |

|---|---|---|

| Carbon Content | 216.198 g/mol | 80.6% |

| Hydrogen Content | 20.160 g/mol | 7.5% |

| Oxygen Content | 31.998 g/mol | 11.9% |

| Total Molecular Weight | 268.356 g/mol | 100.0% |

The molecular formula analysis reveals important structural characteristics that influence the compound's behavior in various chemical environments. The relatively high carbon-to-hydrogen ratio indicates significant aromatic character, while the presence of two oxygen atoms in ether and ketone functionalities contributes to the compound's polarity and potential for hydrogen bonding interactions.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFANDPURPIAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644182 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-06-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

- Reaction Type : Friedel-Crafts acylation

- Key Reactants :

- Acyl chloride: 2-methoxyphenylpropanoyl chloride

- Aromatic substrate: 3,4-dimethylbenzene

- Catalyst : Aluminum chloride (AlCl₃)

- Solvent : Anhydrous dichloromethane (DCM)

- Atmosphere : Inert (e.g., nitrogen or argon)

- Temperature Range : 0–5°C

Reaction Mechanism

- The Lewis acid catalyst (AlCl₃) activates the acyl chloride by forming a complex, increasing its electrophilicity.

- The aromatic substrate undergoes electrophilic substitution at the para position relative to the methyl groups.

- Hydrolysis of the intermediate complex releases the desired ketone product.

Reaction Conditions

| Parameter | Optimal Value/Range |

|---|---|

| Catalyst loading | 1.2 equivalents of AlCl₃ |

| Solvent volume | Sufficient to dissolve reactants |

| Temperature | Maintain at 0–5°C during addition |

| Reaction time | 2–4 hours |

| Workup | Quenching with ice-cold water |

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance efficiency and consistency in product quality.

Continuous Flow Synthesis

-

- Precise control over temperature and pressure.

- Reduced risk of side reactions due to controlled addition rates.

- Scalability for high-volume production.

-

- Reactant concentrations are optimized to maintain stoichiometry (e.g., molar ratio of acyl chloride to aromatic substrate is set at approximately 1:1).

- Automated systems regulate catalyst addition to avoid exothermic runaway reactions.

Optimization Strategies

Yield Optimization

To maximize yield:

- Use freshly distilled solvents to minimize moisture content.

- Add the catalyst slowly under continuous stirring to ensure uniform reaction conditions.

- Employ a slight excess of the aromatic substrate to suppress over-acylation.

Side Reaction Minimization

Common side reactions include:

- Over-acylation leading to diacylated byproducts.

- Polymerization of the acyl chloride in the presence of trace moisture.

Preventive measures include:

- Maintaining an inert atmosphere throughout the reaction.

- Using a drying agent (e.g., molecular sieves) in the reaction setup.

Characterization and Purity Assessment

After synthesis, it is essential to confirm the identity and purity of the product through analytical techniques:

Spectroscopic Analysis

| Technique | Key Observations |

|---|---|

| $$ ^1H $$-NMR | Methoxy protons at $$ \delta $$ ~3.8 ppm; aromatic protons between $$ \delta $$ ~6.5–7.5 ppm |

| $$ ^{13}C $$-NMR | Carbonyl carbon at $$ \delta $$ ~200 ppm |

| IR Spectroscopy | Strong absorption for carbonyl stretch at ~1680 cm$$^{-1}$$ |

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection can be used to assess purity, employing a C18 column with an acetonitrile-water gradient.

Data Summary Table

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | $$ C{18}H{20}O_2 $$ |

| Molecular Weight | 268.35 g/mol |

| Boiling Point | ~423.7°C at 760 mmHg |

| Density | ~1.053 g/cm³ |

| Flash Point | ~183.5°C |

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Propiophenone Derivatives in Catalytic Reactions

Table 2: Structural and Electronic Effects of Substituents

| Compound (CAS) | Substituents | Key Property |

|---|---|---|

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 3',4'-CH₃; 2-OCH₃ | Enhanced steric hindrance, electron-rich |

| 2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone (168971-68-4) | 2',4'-CH₃; 2-OCH₃ | Altered resonance stabilization |

| 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone (898789-50-9) | 2',3'-CH₃; 2-CH₃ | Reduced electron donation |

Biological Activity

3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a propiophenone backbone with dimethyl and methoxy substituents, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its binding affinity, potentially allowing it to inhibit certain metabolic pathways or modulate receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cellular signaling pathways.

- Receptor Modulation : It could act on various receptors, influencing physiological responses related to pain, inflammation, or cancer progression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in cellular models.

- Anticancer Potential : Some studies have indicated that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone | Dichloro substituents | Enhanced anticancer activity |

| 4'-Chloro-3-(2-methoxyphenyl)propiophenone | Chloro and methoxy groups | Moderate anti-inflammatory effects |

Q & A

Q. What are the recommended synthetic routes for 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, a common method for propiophenone derivatives. Key steps include:

- Acyl Chloride Preparation : React 2-methoxyphenylpropanoyl chloride with 3,4-dimethylbenzene.

- Catalysis : Use AlCl₃ (Lewis acid catalyst) in anhydrous dichloromethane under nitrogen to prevent hydrolysis.

- Temperature Control : Maintain 0–5°C to minimize side reactions like over-acylation or polymerization.

Yield optimization requires stoichiometric balancing of acyl chloride and aromatic substrate (1:1.2 molar ratio) and slow addition of the catalyst to avoid exothermic runaway .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 3',5'-dimethyl analogs) to confirm substituent positions. Methoxy (-OCH₃) protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons vary based on substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C₁₉H₂₂O₂) and detect impurities.

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituent positions (e.g., 3',4'-dimethyl vs. 2',5'-dichloro) affect the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: Substituent effects can be studied via comparative kinetic experiments:

- Electrophilicity of Carbonyl Group : Electron-donating groups (e.g., -OCH₃ at 2-position) reduce carbonyl electrophilicity, slowing nucleophilic attack. Steric hindrance from 3',4'-dimethyl groups may further impede reactivity.

- Competitive Reactions : Compare reaction rates with Grignard reagents (e.g., MeMgBr) for derivatives like 2',5'-dichloro-3-(3,4-dimethylphenyl)propiophenone (higher electrophilicity due to electron-withdrawing Cl substituents) .

- Computational Modeling : Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals to predict reactivity trends .

Q. What experimental strategies address contradictions in biological activity data for structurally similar propiophenones?

Methodological Answer:

- Control for Degradation : Organic compounds in aqueous matrices (e.g., enzyme assays) may degrade over time. Stabilize samples with cooling (4°C) and antioxidants (e.g., BHT) to preserve integrity during long-term assays .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 3',4'-dimethyl with 3,5-dimethyl) and measure binding affinities to receptors (e.g., serotonin transporters). Use ANOVA to identify statistically significant SAR trends .

Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives?

Methodological Answer:

- Template-Based Prediction : Platforms like Pistachio or Reaxys leverage reaction databases to propose synthetic pathways. For example, substituting 2-methoxyphenyl with 4-thiomethylphenyl (as in 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone) requires selecting compatible protecting groups for sulfur .

- Feasibility Scoring : Algorithms evaluate route complexity, atom economy, and safety (e.g., avoiding AlCl₃ in large-scale reactions). Prioritize routes with ≥70% predicted yield and ≤3 synthetic steps .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in oxidative environments?

Methodological Answer:

- Hazard Mitigation : Although GHS classification is absent for similar compounds (e.g., 3,4-methylenedioxy derivatives), assume flammability due to the propiophenone backbone. Use spark-proof equipment and inert atmospheres (N₂/Ar) during reactions with oxidizers like KMnO₄ .

- Waste Disposal : Quench reaction mixtures with aqueous NaHSO₃ to reduce residual peroxides before disposal .

Data Reproducibility

Q. How can researchers validate computational predictions of this compound’s spectroscopic properties?

Methodological Answer:

- Benchmarking : Compare calculated (e.g., PubChem’s canonical SMILES-based predictions) and experimental NMR/MS data. Discrepancies >0.1 ppm (NMR) or >2 ppm (MS) suggest inaccuracies in computational models .

- Cross-Validation : Use multiple software tools (e.g., Gaussian, ORCA) to simulate IR spectra and confirm peak assignments for carbonyl stretches (~1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.